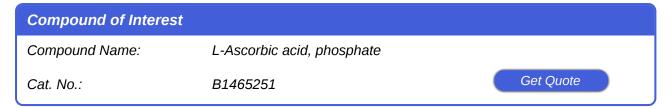


## Chemical properties of L-Ascorbic acid 2phosphate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties of L-Ascorbic Acid 2-Phosphate

### Introduction

L-Ascorbic acid 2-phosphate (AA2P) is a stable, long-acting derivative of L-ascorbic acid (Vitamin C).[1][2][3] Unlike its parent molecule, which is highly susceptible to oxidation and degradation by heat, light, and pH changes, AA2P exhibits significantly enhanced stability.[4][5] [6][7] This stability is achieved by phosphorylating the hydroxyl group at the C2 position of the enediol group, which is the primary site of ascorbic acid's instability.[8][9] In biological systems, AA2P is enzymatically hydrolyzed by endogenous phosphatases to release active L-ascorbic acid, allowing for its sustained intracellular delivery.[4][10] This property makes AA2P an invaluable reagent in cell culture, tissue engineering, and cosmetic formulations, where it serves as a reliable source of Vitamin C to promote collagen synthesis, cell proliferation, and osteogenic differentiation.[1][2][3]

## **Chemical and Physical Properties**

The fundamental properties of L-Ascorbic acid 2-phosphate and its common salts are summarized below. These derivatives are frequently used in research and commercial applications to improve handling and solubility.

## **General Properties**



Property	Value	Source(s)	
IUPAC Name	[(2R)-2-[(1S)-1,2- dihydroxyethyl]-3-hydroxy-5- oxo-2H-furan-4-yl] dihydrogen phosphate	[11]	
Molecular Formula	C <sub>6</sub> H <sub>9</sub> O <sub>9</sub> P	[1][12]	
Molecular Weight	256.10 g/mol	[12][13]	
CAS Number	23313-12-4	[11][14]	
Appearance	Off-white to light yellow solid powder	[4][11]	
λmax	259 nm	[1]	

**Physicochemical Parameters** 

Property	Value	Source(s)
Density	2.01 g/cm <sup>3</sup>	[11]
Boiling Point	561.3°C at 760 mmHg	[11]
Flash Point	293.2°C	[11]
LogP	-2.9	[11][12]
Hydrogen Bond Donor Count	5	[11]
Hydrogen Bond Acceptor Count	9	[11]
Rotatable Bond Count	4	[11]
pKa Values	1.55, 3.59, 7.43	[15][16]

## **Solubility and Stability of Common Salts**

L-Ascorbic acid 2-phosphate is typically used as a salt to enhance its stability and solubility in aqueous media.



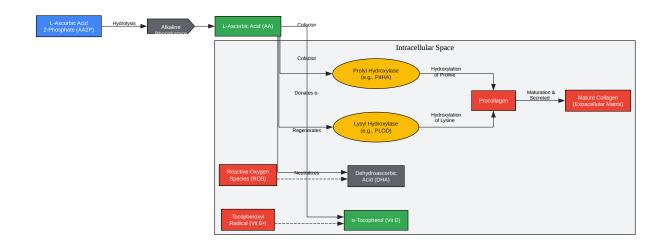
Salt Form	Molecular Formula	Molecular Weight	Solubility
Magnesium Salt Hydrate	C <sub>6</sub> H <sub>9</sub> O <sub>9</sub> P · 1.5Mg [XH <sub>2</sub> O]	292.6 g/mol (anhydrous)	1 mg/mL in PBS (pH 7.2)[1]
Trisodium Salt	C6H6Na3O9P	322.05 g/mol	Soluble to 100 mM (100 mg/mL) in water[17][18]

AA2P is significantly more stable than L-ascorbic acid in aqueous solutions and across different pH levels and temperatures.[5] While L-ascorbic acid degrades rapidly, especially under aerobic conditions, AA2P remains stable, making it ideal for long-term cell culture applications. [5][7][19]

## **Mechanism of Action & Signaling Pathways**

The biological activity of AA2P is dependent on its conversion to L-ascorbic acid. This process is facilitated by cellular phosphatases that cleave the phosphate group. Once released, ascorbic acid acts as a critical cofactor for enzymes and as a potent antioxidant.





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Fig 1. Conversion of AA2P and key roles of Ascorbic Acid.

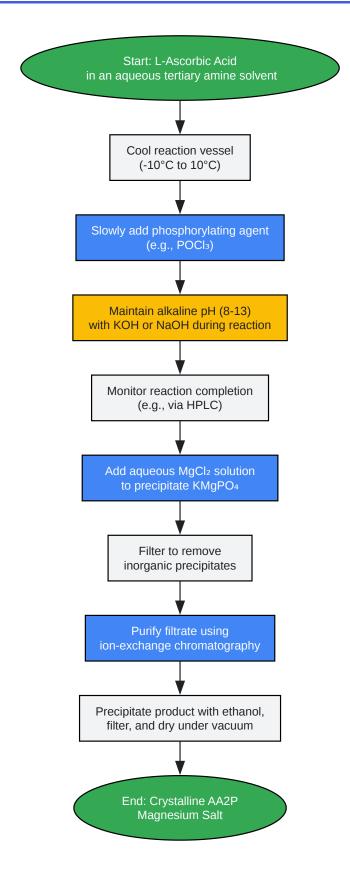


- Collagen Synthesis: Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes required for the post-translational modification and stabilization of procollagen.[2][6]
   This process is fundamental for the formation of a stable collagen triple helix, the primary structural component of the extracellular matrix.[2]
- Antioxidant Activity: Ascorbic acid is a potent water-soluble antioxidant that directly
  scavenges reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. It also
  indirectly enhances antioxidant defense by regenerating other antioxidants, like α-tocopherol
  (Vitamin E), from their radical form.[6]
- Gene Expression: In stem cell research, AA2P has been shown to upregulate the expression of key transcription factors like Runx2, which is critical for driving osteogenic differentiation in mesenchymal stem cells.[3][11][20]

# Experimental Protocols Synthesis of L-Ascorbic Acid 2-Phosphate (Magnesium Salt)

This protocol is a generalized summary based on common chemical synthesis methods involving phosphorylation.[9][21][22]





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Fig 2. General workflow for the chemical synthesis of AA2P.



#### Methodology:

- Reaction Setup: Dissolve L-ascorbic acid in a suitable aqueous solvent containing a tertiary amine (e.g., pyridine).[22] Cool the mixture to between -10°C and 25°C.[21]
- Phosphorylation: Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃),
   dropwise to the cooled solution while stirring vigorously.[21][22]
- pH Control: Throughout the addition, maintain the pH of the reaction mixture between 8.0 and 13.5 by concurrently adding a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[21][22]
- Isolation of Crude Product: After the reaction is complete, add an aqueous solution of a magnesium salt (e.g., MgCl<sub>2</sub>) to the mixture. This step helps precipitate inorganic phosphate byproducts.[21]
- Purification: Remove the inorganic salts by filtration. The resulting filtrate, containing AA2P, can be further purified. A common method involves passing the solution through a column with a basic anion exchange resin and eluting the AA2P with a mineral acid or inorganic salt solution.[23]
- Final Product: The purified AA2P is typically isolated by precipitation with a lower alkanol (e.g., ethanol), followed by filtration and drying to yield a stable powder.[22]

## **Enzymatic Synthesis of L-Ascorbic Acid 2-Phosphate**

An alternative "green" method utilizes enzymes to phosphorylate ascorbic acid.

#### Methodology:

- Enzyme Source: Use a microorganism capable of preferentially catalyzing phosphorylation at the C2 position, such as Pseudomonas azotocolligans.[24]
- Reaction Mixture: Prepare an aqueous solution at an appropriate pH (e.g., 4.0) containing L-ascorbic acid (e.g., 200 mM), a phosphate donor like sodium pyrophosphate (e.g., 100 mM), and the enzyme source (e.g., whole cells or a purified enzyme).[24][25]



- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 10 hours).[24][25]
- Purification: After incubation, centrifuge the mixture to remove cells. The supernatant containing the product can be purified using ion-exchange chromatography (e.g., Dowex 1x8 resin) to isolate the AA2P.[25]

## **HPLC Analysis of L-Ascorbic Acid 2-Phosphate**

This protocol is essential for quantifying AA2P in synthesis reactions or stability studies.[26][27] [28]

#### Methodology:

- Sample Preparation: Dissolve the sample in an extraction solution, such as 1% metaphosphoric acid with 0.2% dithiothreitol (DTT), to ensure stability during analysis.[26]
- Chromatographic System:
  - Column: A combination of reverse-phase columns (e.g., Inertsil C4 and C18) can be used to achieve optimal separation from L-ascorbic acid and other derivatives. [26][28]
  - Mobile Phase: An aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH, often containing an ion-pairing agent like n-octylamine to improve retention of the polar analytes.[26]
  - Detection: UV detection at a wavelength of approximately 260-265 nm.[1][29]
- Quantification: Create a calibration curve using standards of known AA2P concentrations.
   The concentration in the unknown sample is determined by comparing its peak area to the standard curve.[29]

## **Application in Cell Culture for Osteogenic Differentiation**

AA2P is widely used to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[1][3]

#### Methodology:



- Cell Seeding: Plate human adipose-derived stem cells (hASCs) or other MSCs at an appropriate density in a basal growth medium.
- Differentiation Medium: After cells reach confluence, switch to an osteogenic differentiation medium. This medium is typically the basal medium supplemented with dexamethasone (e.g., 5-10 nM), β-glycerophosphate, and L-ascorbic acid 2-phosphate.[3][11]
- AA2P Concentration: A concentration range of 50 μM to 250 μM AA2P is effective for inducing osteogenesis.[3][11] Higher concentrations often lead to increased alkaline phosphatase (ALP) activity and Runx2 expression, which are key markers of osteoblastic differentiation.[3]
- Culture and Analysis: Culture the cells for 2-3 weeks, replacing the medium every 2-3 days.
   [2][3] Assess differentiation by measuring ALP activity, quantifying calcium deposition (e.g., with Alizarin Red staining), and analyzing the expression of osteogenic genes via RT-qPCR.

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 To cite this document: BenchChem. [Chemical properties of L-Ascorbic acid 2-phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465251#chemical-properties-of-l-ascorbic-acid-2-phosphate]

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